molecular formula C23H25N5O3 B2735868 1-(3,5-Dimethoxyphenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea CAS No. 1049250-11-4

1-(3,5-Dimethoxyphenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea

Cat. No. B2735868
CAS RN: 1049250-11-4
M. Wt: 419.485
InChI Key: JPVMACIQKFSXQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dimethoxyphenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea, also known as PPDU, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. PPDU is a urea derivative that has been synthesized through a multi-step process involving the coupling of various chemical reagents.

Scientific Research Applications

Anticancer Potential

The structural moiety of 1-(3,5-Dimethoxyphenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea, particularly the diaryl urea fragments, has been synthesized and evaluated for antiproliferative activity against cancer cell lines. These compounds demonstrated significant effects, suggesting potential as new anticancer agents and BRAF inhibitors for further research (Feng et al., 2020).

Corrosion Inhibition

Derivatives related to the compound have been evaluated as corrosion inhibitors for mild steel in acidic solutions. These studies revealed their efficiency in forming a protective layer on the surface of mild steel, highlighting their utility in corrosion protection applications (Mistry et al., 2011).

Molecular Recognition and Structure Analysis

Research into similar urea derivatives has provided insights into their structural characteristics and molecular recognition capabilities. For example, studies on crystal structures and hydrogen bonding in urea derivatives contribute to our understanding of these compounds' interactions at the molecular level (Cho et al., 2015).

Allosteric Modulation of Receptors

The compound's structure has shown relevance in the study of cannabinoid CB1 receptor allosteric antagonism. Research indicates that derivatives can modulate neuronal excitability in the mammalian central nervous system, offering potential therapeutic alternatives to orthosteric CB1 antagonists/inverse agonists (Wang et al., 2011).

properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3/c1-30-19-13-18(14-20(15-19)31-2)25-23(29)24-17-7-5-6-16(12-17)21-8-9-22(27-26-21)28-10-3-4-11-28/h5-9,12-15H,3-4,10-11H2,1-2H3,(H2,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVMACIQKFSXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.